N,N,6-triethyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
N~4~,N~4~,6-TRIETHYL-3-METHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a heterocyclic compound belonging to the pyrazolopyridine family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4,N~4~,6-TRIETHYL-3-METHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals . This reaction is catalyzed by trifluoracetic acid and can be further modified through reductive desulfurization, hydrolysis of the ester, and Suzuki coupling with aryl boronic acids .
Industrial Production Methods
the general approach involves large-scale synthesis using the same principles as laboratory-scale synthesis, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions
N~4~,N~4~,6-TRIETHYL-3-METHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reductive desulfurization is a key step in its synthesis.
Substitution: It can undergo substitution reactions, particularly at the nitrogen and carbon positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Aryl boronic acids in the presence of palladium catalysts.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities .
Scientific Research Applications
N~4~,N~4~,6-TRIETHYL-3-METHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of N4,N~4~,6-TRIETHYL-3-METHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as tropomyosin receptor kinases (TRKs). These interactions lead to the inhibition of kinase activity, which is crucial for the proliferation and survival of cancer cells . The compound occupies the ATP-binding pocket of the kinase, preventing its activation and subsequent signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another member of the pyrazolopyridine family with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its inhibitory activity against CDK2.
Uniqueness
N~4~,N~4~,6-TRIETHYL-3-METHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific substitution pattern, which imparts distinct biological activities and makes it a valuable compound for medicinal chemistry research .
Properties
Molecular Formula |
C20H24N4O |
---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
N,N,6-triethyl-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C20H24N4O/c1-5-15-13-17(20(25)23(6-2)7-3)18-14(4)22-24(19(18)21-15)16-11-9-8-10-12-16/h8-13H,5-7H2,1-4H3 |
InChI Key |
PVPKHHPWSVVUDB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C2C(=NN(C2=N1)C3=CC=CC=C3)C)C(=O)N(CC)CC |
Origin of Product |
United States |
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